

Synthesis pathways for 3,5,6-Trichloro-2-pyridinol

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Compound of Interest

Compound Name: 3,5,6-Trichloro-2-pyridinol

Cat. No.: B117793

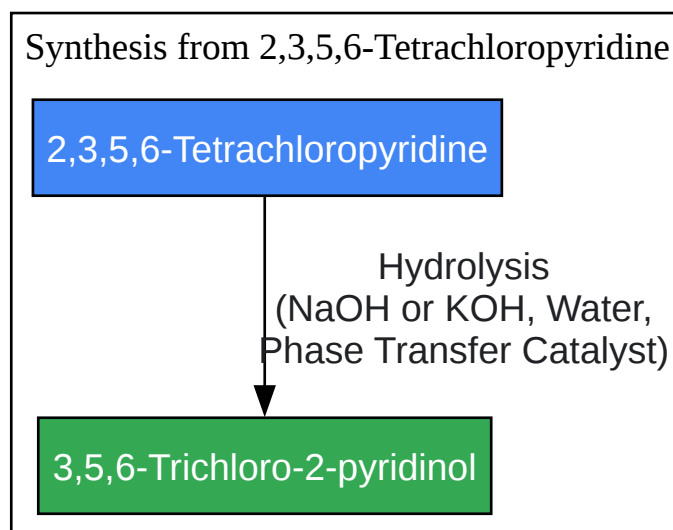
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An In-depth Technical Guide to the Synthesis of 3,5,6-Trichloro-2-pyridinol

For researchers, scientists, and professionals in drug development, an understanding of the synthetic pathways to key intermediates is crucial. **3,5,6-Trichloro-2-pyridinol** (TCP) is a significant compound, notably recognized as the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl.^{[1][2]} This guide provides a detailed overview of the primary synthetic routes to **3,5,6-Trichloro-2-pyridinol**, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis from 2,3,5,6-Tetrachloropyridine

One of the most direct methods for synthesizing **3,5,6-Trichloro-2-pyridinol** is through the selective hydrolysis of 2,3,5,6-tetrachloropyridine. This process involves the replacement of a chlorine atom at the 2-position with a hydroxyl group.



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Figure 1: Hydrolysis of 2,3,5,6-Tetrachloropyridine.

Experimental Protocol

A general procedure for the synthesis of 3,5,6-trichloropyridin-2(1H)-one from 2,3,5,6-tetrachloropyridine involves the following steps[3][4]:

- Initial Reaction Mixture: 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water are added to a three-necked flask.
- Temperature Adjustment: The mixture is heated to 95°C with stirring.
- Base Addition: 39.53 g (0.60 mol, 85% purity) of potassium hydroxide is slowly added to adjust the pH of the reaction solution to 9.5-10.
- Initial Reaction: Stirring is maintained at this temperature for 30 minutes. The reaction is then completed by hot filtration to remove insoluble impurities.
- Phase Transfer Catalysis: The filtrate is transferred to a 500 mL autoclave. 0.18 g of potassium hydroxide and a phase transfer catalyst, such as benzyltrimethylammonium chloride or tetrabutylammonium bromide (TBAB), are added.[3]

- Autoclave Reaction: The autoclave is sealed, and the reaction mixture is stirred and heated to 120°C for 4.0 hours.[3][4] In an alternative procedure using TBAB and NaOH, the mixture is heated at 100°C for 8 hours under an inert atmosphere.[3]
- Work-up: After the reaction, the mixture is cooled to 25°C. The pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution.[3][4]
- Isolation: The resulting solid is collected by filtration, washed with deionized water, and dried to yield the final product.[3]

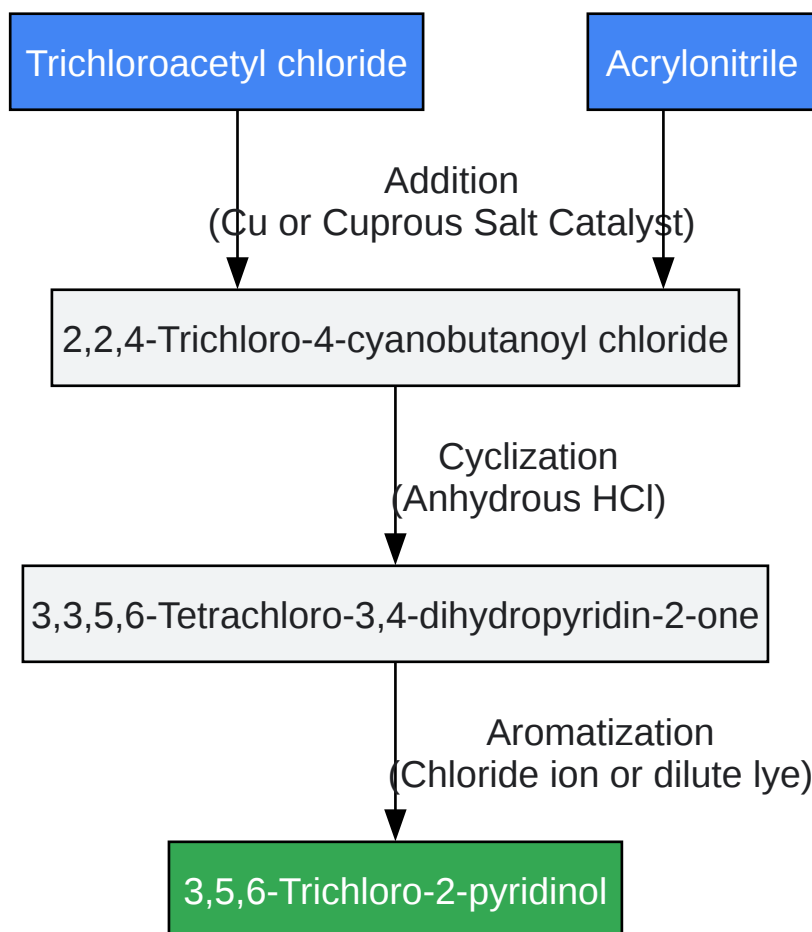
Quantitative Data

| Parameter | Value | Reference |
|----------------------|--|-----------|
| Starting Material | 2,3,5,6-Tetrachloropyridine | [3] |
| Reagents | KOH, Benzyltrimethylammonium chloride, HCl | [3] |
| Yield | 87% | [3] |
| Purity | 99.08% (by Gas Chromatography) | [3][4] |
| Reaction Time | 4.0 hours (autoclave) | [3][4] |
| Reaction Temperature | 120°C (autoclave) | [3][4] |

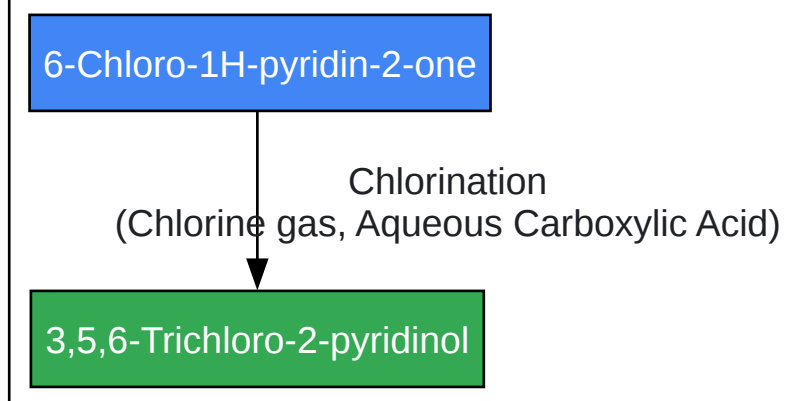
Synthesis from Trichloroacetyl Chloride and Acrylonitrile

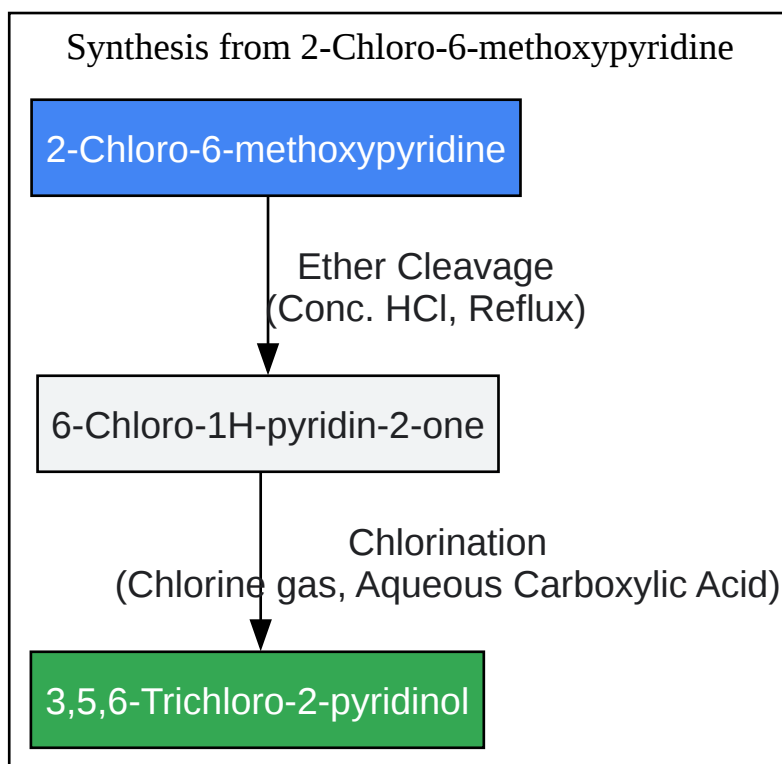
This pathway is a more complex, multi-step process that involves the initial reaction of trichloroacetyl chloride and acrylonitrile, followed by cyclization and aromatization to form the desired product. This method can be performed as a one-pot synthesis or with the isolation of intermediates.[5][6]

Synthesis from Trichloroacetyl Chloride and Acrylonitrile



Synthesis from 6-Chloro-1H-pyridin-2-one





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